Product packaging for [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate(Cat. No.:CAS No. 6637-46-3)

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

Cat. No.: B8812564
CAS No.: 6637-46-3
M. Wt: 231.20 g/mol
InChI Key: QTRJOLFWYFCHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,5-Dioxopyrrol-1-yl)phenyl] Acetate is a chemical compound with the CAS Registry Number 6637-46-3 and the molecular formula C12H9NO4 . It has a calculated molecular weight of 231.21 g/mol . This structure incorporates a phenyl acetate group linked to a 2,5-dioxopyrrol-1-yl (maleimido) moiety, making it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules . Compounds featuring the 2,5-dioxopyrrolidinyl (succinimidyl) scaffold are of significant interest in medicinal chemistry, particularly in the search for new multitargeted therapeutics for central nervous system disorders . Research into related pyrrolidine-2,5-dione derivatives has identified potent candidates with broad-spectrum anticonvulsant activity in models such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, as well as efficacy in models of neuropathic pain . These hybrid compounds are explored for their potential to interact with multiple biological targets, including voltage-gated calcium and sodium channels, which may translate to improved efficacy for complex neurological conditions . Key calculated physicochemical properties for this compound include a density of approximately 1.377 g/cm³ and a boiling point of approximately 391.4°C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO4 B8812564 [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate CAS No. 6637-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6637-46-3

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate

InChI

InChI=1S/C12H9NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-7H,1H3

InChI Key

QTRJOLFWYFCHQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies for 4 2,5 Dioxopyrrol 1 Yl Phenyl Acetate and Its Analogs

Established Synthetic Routes to N-Aryl Maleimides from Precursors

The most common and established method for synthesizing N-aryl maleimides is a two-step process starting from a primary aniline (B41778) and maleic anhydride (B1165640). mdpi.com This route is widely adopted due to the ready availability of the starting materials and generally high yields.

The first step is the acylation of the corresponding aniline with maleic anhydride. For the synthesis of the parent compound of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297), the precursor would be 4-aminophenyl acetate. This reaction is typically carried out in a solvent like diethyl ether, leading to the formation of the intermediate N-arylmaleamic acid. This step generally proceeds with high efficiency, with reported yields often in the range of 87-95%. mdpi.com

The second step involves the cyclodehydration of the maleamic acid intermediate to form the final maleimide (B117702) ring. This is commonly achieved by heating the intermediate in acetic anhydride with a catalytic amount of a base, such as anhydrous sodium acetate. mdpi.comrsc.org The mixture is typically heated to around 100°C for a duration of 45 minutes to an hour to ensure complete cyclization. rsc.org This dehydrative ring-closure is an intramolecular reaction where the amide group reacts with the carboxylic acid. rsc.org The yields for this cyclization step are also generally high, often ranging from 79% to 93%. mdpi.com

Table 1: Two-Step Synthesis of N-Aryl Maleimides

Step Reaction Type Reagents Typical Conditions Typical Yields
1 Acylation Aniline derivative, Maleic anhydride Diethyl ether, Room temperature 87–95% mdpi.com

Functionalization Strategies for the Phenyl Acetate Moiety

While the synthesis of the N-aryl maleimide core is well-established, subsequent functionalization of the phenyl acetate moiety can provide access to a diverse range of analogs. These strategies typically target the aromatic ring for modification.

One major approach involves transition-metal-catalyzed C-H activation, which allows for the direct introduction of functional groups at specific positions on the aromatic ring. Palladium-catalyzed C-H activation/C-C coupling reactions, for instance, have been successfully applied to phenyl acetic acids. acs.org This methodology enables the ortho-coupling of the phenyl acetic acid core with various organometallic reagents, such as aryltrifluoroborates, using an oxidant like O2. acs.org Such reactions expand the utility of the core structure by allowing the formation of new carbon-carbon bonds, which is a fundamental transformation in organic synthesis.

Another potential, though less direct, strategy could involve modifying the precursor before the maleimide synthesis. For example, the 4-aminophenyl acetate starting material could undergo electrophilic aromatic substitution reactions to introduce substituents onto the phenyl ring prior to its reaction with maleic anhydride. The position of these new substituents would be directed by the existing amino and acetate groups. However, the reactivity and selectivity of such reactions would need to be carefully controlled.

Advanced Synthetic Approaches: Photocatalysis, Electrochemistry, and Flow Chemistry in Maleimide Synthesis

Modern synthetic chemistry is increasingly leveraging advanced technologies to overcome the limitations of traditional batch processing, offering milder reaction conditions and improved efficiency. acs.orgunina.it

Flow Chemistry: This approach involves performing reactions in a continuous stream rather than a static flask. For photochemical reactions, flow chemistry is particularly advantageous. nih.gov The small dimensions of the tubing in a flow reactor ensure that photons are delivered uniformly throughout the reaction mixture, which can be a significant challenge in larger batch reactors where light penetration is limited. acs.orgnih.gov This leads to more reproducible, selective, and scalable photoinduced reactions. nih.gov Flow technology also facilitates the safe handling of toxic gaseous reagents at elevated pressures, potentially enabling novel carbonylation or amination reactions on the maleimide scaffold. unina.it

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the construction of chemical bonds under exceptionally mild conditions, often at room temperature. acs.org This method uses a photocatalyst that, upon absorbing light, can facilitate electron transfer processes to activate substrates for reaction. acs.org Merging photocatalysis with other catalytic platforms like transition-metal catalysis or biocatalysis has opened up new synthetic pathways. acs.org While specific applications to N-aryl maleimide synthesis are still an emerging area, the principles of photocatalysis could be applied to develop novel C-H functionalization or cross-coupling reactions on the aryl ring.

Electrochemistry: Electrochemical synthesis uses electrical current to drive chemical reactions, often replacing hazardous or wasteful chemical oxidants and reductants. noelresearchgroup.com This aligns with the principles of green chemistry by reducing waste generation. Photoelectrochemistry combines the advantages of both photochemistry and electrochemistry, allowing for the generation of highly reactive species or the lowering of applied potentials, leading to milder and more selective transformations. acs.org These techniques could be harnessed to discover new reaction pathways for synthesizing or functionalizing the maleimide core structure.

Purification and Isolation Techniques for Research-Scale Production

Effective purification is critical to obtaining the desired compound with high purity for research applications. A multi-step approach is typically employed following the synthesis of N-aryl maleimides.

Precipitation and Filtration: After the cyclization reaction in acetic anhydride, a common initial workup step involves slowly adding the cooled reaction mixture to a beaker of ice water with stirring. rsc.org This procedure causes the organic product to precipitate out of the aqueous solution as a solid. The crude solid is then collected by vacuum filtration using a Büchner funnel and washed several times with water to remove residual acetic acid and other water-soluble impurities. rsc.org

Column Chromatography: For higher purity, flash column chromatography is a standard technique. rsc.org The crude product is dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758), and loaded onto a silica (B1680970) gel column. rsc.orggoogle.com The compound is then eluted with an appropriate solvent system (e.g., dichloromethane or ethyl acetate in hexanes), separating it from byproducts and unreacted starting materials based on differential adsorption to the silica. rsc.orgkinampark.com This method is highly effective for removing impurities, including colored oligomeric byproducts that can form during the reaction. google.com

Recrystallization: This is a final purification step to obtain a highly crystalline product. The solid obtained after filtration or chromatography is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. google.com

Table 2: Common Purification Techniques for N-Aryl Maleimides

Technique Purpose Typical Procedure
Precipitation Initial isolation of crude product from the reaction mixture. The reaction mixture is added to ice water, causing the product to solidify. rsc.org
Filtration Collection of the solid product. The precipitated solid is collected on a Büchner funnel and washed with water. rsc.org
Column Chromatography Separation from byproducts and starting materials. The crude product is passed through a silica gel column using an appropriate eluent. rsc.orggoogle.com

| Recrystallization | Final purification to obtain a high-purity crystalline solid. | The compound is dissolved in a hot solvent and allowed to cool slowly to form crystals. google.com |

Reactivity Profiles and Mechanistic Investigations of 4 2,5 Dioxopyrrol 1 Yl Phenyl Acetate

Thiol-Maleimide Conjugation: Kinetics, Selectivity, and Reaction Mechanism

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, prized for its efficiency and specificity under mild conditions. This reaction proceeds via a Michael addition, forming a stable thiosuccinimide bond. The high reactivity of the maleimide is attributed to its ring strain and the cis-conformation of the carbonyl groups.

Michael Addition Pathways and Adduct Formation

The thiol-maleimide reaction is a type of "click chemistry," characterized by its rapid kinetics, high yields, and the absence of byproducts. The mechanism involves the nucleophilic attack of a thiol group on one of the carbon atoms of the maleimide's double bond. This reaction is highly chemoselective for thiols, especially in the pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. The addition of the thiol to the maleimide double bond is favorable due to the electron-withdrawing nature of the carbonyl groups and the release of ring strain upon formation of the thioether linkage.

In some cases, the initial thioether adduct can undergo further reactions. For instance, with an N-terminal cysteine, an intramolecular nucleophilic substitution by the amino group can lead to the formation of a cyclic intermediary, resulting in an isomer where the linkage is through the amino group. Another potential side reaction is the formation of a thiazine ring, which can occur with an unprotected N-terminal cysteine through a nucleophilic attack of the N-terminal amine on a carbonyl of the succinimide, followed by transcyclization.

Influence of Steric and Electronic Factors on Reactivity

The rate and selectivity of the thiol-maleimide conjugation are influenced by both steric and electronic factors. The pKa of the thiol is a critical factor, with lower pKa thiols generally exhibiting faster reaction rates. The reaction rate can be accelerated by increasing the pH up to 7.5, which increases the concentration of the more nucleophilic thiolate anion.

The nature of the N-substituent on the maleimide also plays a significant role in the reactivity and stability of the resulting adduct. Electron-withdrawing N-substituents can increase the electrophilicity of the maleimide double bond, thereby accelerating the initial Michael addition. Conversely, the electronic properties of the N-substituent also affect the stability of the formed thiosuccinimide adduct, influencing the rates of retro-Michael reaction and hydrolysis. For instance, an N-phenyl group can lead to rapid thiol exchange due to resonance effects.

Reversibility and Stability of Thiol-Maleimide Adducts

While the thioether bond formed in the thiol-maleimide conjugation is generally considered stable, it can exhibit reversibility under certain conditions. The thiosuccinimide product can undergo a retro-Michael reaction, regenerating the original thiol and maleimide. This reversibility can be influenced by the presence of other thiols, leading to thiol exchange reactions.

The stability of the thiol-maleimide adduct is a critical consideration, particularly in applications like antibody-drug conjugates (ADCs), where premature release of the payload can lead to off-target effects. The stability of the thiosuccinimide ring is dependent on the site of conjugation and the local chemical environment. To enhance stability, strategies such as hydrolysis of the thiosuccinimide ring to a more stable ring-opened product have been explored. This hydrolysis is accelerated by electron-withdrawing N-substituents on the maleimide. Another approach to prevent the retro-Michael reaction is through a transcyclization reaction, which "locks" the thioether bond within a six-membered ring.

Half-lives of Conversion for N-Substituted Thioether Succinimides with Glutathione
Thiol ConjugateN-Substituted MaleimideThiol pKaHalf-life of Conversion (hours)Extent of Conversion (%)
4-mercaptophenylacetic acid (MPA)N-ethyl maleimide (NEM)6.61812.3
4-mercaptophenylacetic acid (MPA)N-phenyl maleimide (NPM)6.63.189.5
4-mercaptophenylacetic acid (MPA)N-aminoethyl maleimide (NAEM)6.6--
4-mercaptohydrocinnamic acid (MPP)Selected N-substituted maleimides7.03.6 - 2581 - 90
N-acetyl-l-cysteine (NAC)Selected N-substituted maleimides9.53.6 - 2581 - 90

Mechanistic Studies of Adduct Degradation (e.g., Retro-Michael Reaction, Thiol Exchange)

The degradation of thiol-maleimide adducts primarily occurs through two competing pathways: the retro-Michael reaction and hydrolysis of the succinimide ring. The retro-Michael reaction is a reversible process that can lead to thiol exchange, where the original thiol is replaced by another thiol present in the environment, such as glutathione in a biological setting. This can result in the transfer of the maleimide-linked molecule to other thiol-containing species.

The kinetics of the retro-Michael reaction and subsequent thiol exchange are influenced by several factors, including the pKa of the exchanging thiol and the pH of the environment. Lower pH conditions tend to retard the kinetics of the retro-Michael and exchange reactions. In contrast, hydrolysis of the succinimide ring leads to a stable, ring-opened product that is resistant to the retro-Michael reaction. The rate of this hydrolysis is significantly influenced by the N-substituent on the maleimide, with electron-withdrawing groups accelerating the ring-opening process.

Diels-Alder Cycloaddition Reactions with [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297) as a Dienophile

The maleimide moiety in [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate can also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this context, the maleimide acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction is a powerful tool for the construction of complex cyclic systems with good control over stereochemistry.

Chemo- and Regioselectivity in Cycloadditions

The Diels-Alder reaction is known for its high degree of chemo- and regioselectivity. When both the diene and the dienophile are unsymmetrical, the reaction can potentially yield two different constitutional isomers (regioisomers). However, one regioisomer is often predominantly formed. This regioselectivity can be rationalized by considering the electronic properties of the reactants. The reaction generally proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

For a dienophile like this compound, the electron-withdrawing nature of the two carbonyl groups makes the double bond electron-deficient and thus a good dienophile. The regiochemical outcome of its reaction with an unsymmetrical diene will be governed by the electronic distribution in both the diene and the dienophile. In general, dienes with an electron-donating

Thermo-Reversible Adduct Formation and Dissociation

The maleimide group in this compound is a dienophile that can participate in thermally reversible Diels-Alder reactions. A widely studied example of this is the reaction with furan (B31954) and its derivatives. nih.govmdpi.com This [4+2] cycloaddition reaction results in the formation of a furan-maleimide adduct. The formation of this adduct typically occurs at moderate temperatures, generally between 25-60 °C, while the reverse reaction, or dissociation (retro-Diels-Alder), takes place at elevated temperatures, often above 60 °C. nist.gov

The reversibility of this reaction is a key feature, allowing for the development of thermally responsive materials. nih.govnist.gov The stability of the adduct is temperature-dependent. For instance, a study on a similar N-substituted maleimide adduct showed stability up to 100 °C, with significant dissociation back to the starting materials occurring at temperatures above 105 °C. nist.gov The reaction is a one-step synergistic process, and due to the absence of ionic intermediates, it is highly adaptable to various reaction environments. nih.gov

The table below summarizes the general temperature ranges for the forward and reverse Diels-Alder reactions of maleimide-furan systems.

ReactionTemperature Range (°C)
Adduct Formation (Diels-Alder)25 - 60
Adduct Dissociation (retro-Diels-Alder)> 60

Note: Specific temperatures can vary depending on the substituents on both the maleimide and the furan.

Radical Polymerization Mechanisms and Curing Processes

This compound can undergo radical polymerization through the double bond of the maleimide ring. Radical polymerization is a chain reaction process involving three main steps: initiation, propagation, and termination. wikipedia.orgfujifilm.com

Initiation: The process begins with the formation of free radicals from an initiator molecule, often a peroxide or an azo compound, through thermal decomposition. fujifilm.com These initiator radicals then react with a monomer unit of this compound to create an active monomeric radical. fujifilm.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. wikipedia.org This process repeats, leading to the rapid growth of the polymer.

Termination: The polymerization process concludes when the growing polymer chains are deactivated. This can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one polymer chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

N-substituted maleimides are known to participate in radical polymerization and can be used to synthesize thermally stable polymers. acs.orgacs.org The reactivity in these polymerizations can be influenced by the nature of the N-substituent.

In the context of curing, bismaleimides, which contain two maleimide groups, are frequently used as crosslinking agents in the production of thermoset polymers for high-temperature applications. wikipedia.org The polymerization of these resins often involves the thermal homopolymerization of the maleimide groups, which can occur at temperatures above 150°C. researchgate.net While this compound is a monomaleimide, it can be copolymerized with other monomers to modify the properties of the resulting polymer.

Hydrolytic Stability and Esterase-Mediated Transformations of the Acetate Functionality

The hydrolytic stability of this compound is influenced by both the maleimide ring and the acetate group. N-substituted maleimides can undergo hydrolysis, with N-phenyl maleimides hydrolyzing faster than N-alkyl maleimides under physiological conditions. ucl.ac.uk The presence of electron-withdrawing groups on the phenyl ring can further increase the rate of hydrolysis. ucl.ac.uk

The acetate functionality of the molecule is an ester, which can be hydrolyzed to a phenol and acetic acid. The rate of this hydrolysis is dependent on pH and temperature. stanford.edu Phenyl acetate hydrolysis is generally base-catalyzed in near-neutral conditions. stanford.edu In comparison to alkyl acetates like methyl acetate, phenyl acetate hydrolyzes more slowly due to the steric hindrance of the bulkier phenyl group. pearson.com

The hydrolysis of the acetate group can also be catalyzed by enzymes, specifically esterases. nih.gov Esterases are a class of hydrolases that cleave ester bonds. The mechanism of esterase-catalyzed hydrolysis often involves a catalytic triad (typically serine, histidine, and an acidic residue like aspartate or glutamate) in the enzyme's active site. nih.gov The serine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. nih.gov This is followed by the formation of an acyl-enzyme intermediate and subsequent hydrolysis to release the carboxylic acid and the alcohol (in this case, the phenol derivative).

The table below outlines the hydrolysis products of this compound.

MoietyHydrolysis Products
Maleimide RingMaleamic acid derivative
Acetate Group[4-(2,5-dioxopyrrol-1-yl)phenol] and Acetic Acid

Other Electrophilic and Nucleophilic Reactions of the Maleimide and Phenyl Moieties

Maleimide Moiety:

The double bond of the maleimide ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. One of the most common reactions is the Michael-type addition of nucleophiles, particularly thiols. wikipedia.orgnih.govaxispharm.com This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5, proceeding much faster than the reaction with amines at neutral pH. nih.govaxispharm.comvectorlabs.com This high reactivity and selectivity make maleimides valuable reagents in bioconjugation for linking molecules to cysteine residues in proteins. wikipedia.orgaxispharm.com Primary amines can also act as nucleophiles in a Michael addition to the maleimide double bond. researchgate.net

While the maleimide double bond is electrophilic, the maleimide ring itself can, under certain conditions, act as a nucleophile in some reactions, such as the aza-Morita-Baylis-Hillman reaction. researchgate.net

Phenyl Moiety:

The phenyl ring of this compound can undergo electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The reactivity of the phenyl ring towards electrophiles is influenced by the two substituents: the maleimide group and the acetate group. The nitrogen of the maleimide group has lone pairs that can be donated to the ring, making it an activating group and an ortho-, para- director. The acetate group is also an activating, ortho-, para- directing group. Therefore, electrophilic substitution would be directed to the positions ortho to the acetate and maleimide groups.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack. wikipedia.org However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups, typically ortho and/or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the maleimide and acetate groups are not sufficiently electron-withdrawing to strongly activate the ring for SNAr reactions under typical conditions. For SNAr to occur, a good leaving group (like a halide) would need to be present on the ring, and even then, the reaction would likely require forcing conditions. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

The table below summarizes the reactivity of the different moieties.

MoietyType of ReactionReactant Type
Maleimide Double BondNucleophilic Addition (Michael Addition)Nucleophiles (e.g., thiols, amines)
Phenyl RingElectrophilic Aromatic SubstitutionElectrophiles
Phenyl RingNucleophilic Aromatic SubstitutionNucleophiles (requires activation and leaving group)

Advanced Applications in Polymer Science and Engineering

Precision Polymer Synthesis Utilizing [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297) as a Monomer or Crosslinker

The maleimide (B117702) functionality of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate is highly amenable to controlled polymerization techniques, allowing for its incorporation into polymer chains with a high degree of precision. This has paved the way for the synthesis of complex polymeric architectures that were previously challenging to achieve.

Sequence-controlled polymers, where different monomer units are arranged in a specific order, are of great interest due to their potential to mimic the complex functions of biopolymers like proteins and DNA. wikipedia.org The controlled addition of this compound during polymerization processes such as atom transfer radical polymerization (ATRP) allows for the precise placement of this functional monomer along a polymer backbone. acs.org

One innovative approach involves the use of a furan-protected maleimide derivative as a "latent monomer." researchgate.net In this strategy, the maleimide group is temporarily blocked by a furan (B31954) molecule through a Diels-Alder reaction. At elevated temperatures, a retro-Diels-Alder reaction occurs, releasing the reactive maleimide for polymerization. By carefully controlling the temperature during polymerization, it is possible to dictate when the maleimide monomer is incorporated, leading to the formation of polymers with tailored sequences. researchgate.net This methodology opens up new possibilities for creating polymers with programmable information encoded in their monomer sequence. wikipedia.orgresearchgate.net

Furthermore, the strategic placement of this compound units within a polymer chain enables the synthesis of various topological architectures. By introducing reactive sites at specific locations, subsequent intramolecular reactions can lead to the formation of complex structures such as tadpole (P-shaped), pseudo-cyclic (Q-shaped), and bicyclic (8-shaped) macromolecules. acs.org

Polymeric single-chain nanoparticles (SCNPs) are individual polymer chains that have been collapsed into a compact, nanoparticle-like structure through intramolecular crosslinking. rsc.orgresearchgate.net These materials are gaining attention for their potential applications in catalysis, sensing, and nanomedicine. palmanslab.nl The maleimide group of this compound serves as an excellent reactive handle for the intramolecular crosslinking reactions required to form SCNPs.

The general approach involves synthesizing a linear polymer chain containing pendant maleimide groups derived from this compound. This precursor polymer is then subjected to conditions that promote intramolecular reactions, causing the chain to fold and collapse upon itself. Several chemical strategies can be employed for this crosslinking, including intramolecular thiol-maleimide coupling and ring-opening metathesis polymerization (ROMP). rsc.orgresearchgate.net The resulting SCNPs typically have diameters in the range of 10-20 nm. rsc.orgresearchgate.net The properties and size of the SCNPs can be tuned by varying the parameters of the crosslinking reaction. rsc.org

Parameter Effect on SCNP Synthesis Reference
Polymer ConcentrationLower concentrations favor intramolecular crosslinking over intermolecular reactions. researchgate.net
Crosslinker DensityThe number of maleimide units along the polymer chain influences the degree of collapse and the final particle size. rsc.org
Reaction ChemistryThe choice of intramolecular reaction (e.g., thiol-maleimide coupling, ROMP) affects the structure and stability of the SCNP. rsc.orgresearchgate.net

Development of Functional Polymeric Materials

The incorporation of this compound into polymer networks imparts a range of desirable functionalities, leading to the development of advanced materials with stimuli-responsive, self-healing, and tunable degradation properties.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their tissue-like properties make them suitable for a variety of biomedical applications. txst.edu The thiol-maleimide "click" reaction is a highly efficient and specific reaction that is widely used for the formation of hydrogels under mild conditions. nih.gov In this context, a maleimide-functionalized polymer derived from this compound can be crosslinked with a thiol-containing polymer to form a stable hydrogel network.

These thiol-maleimide crosslinked hydrogels can be designed to be stimuli-responsive. For instance, hydrogels can be engineered to degrade in the presence of specific biological thiols like glutathione, which is found at elevated concentrations in certain disease environments. usm.edu This redox-responsive behavior is achieved by incorporating disulfide bonds into the crosslinker, which can be cleaved by thiols, leading to the dissolution of the hydrogel. nih.gov Additionally, these hydrogels can be made responsive to other stimuli, such as temperature and enzymes, by incorporating appropriate sensitive moieties into the polymer backbone or crosslinks. nih.gov

The development of polymers that can autonomously repair damage is a major goal in materials science. The reversible nature of certain chemical bonds can be exploited to create self-healing materials. One of the most effective strategies for self-healing polymers is based on the reversible Diels-Alder reaction between a furan and a maleimide. rsc.orgresearchgate.net A polymer network created by crosslinking a furan-functionalized polymer with a bismaleimide, which can be conceptually derived from this compound, can exhibit self-healing properties. When a crack forms in the material, the application of heat can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus healing the crack. 3dprintingindustry.com

Another approach to self-healing materials involves the reaction between multifunctional thiols and difunctional maleimides. researchgate.net In this system, the reaction between the thiol and maleimide groups fills the crack, and the formation of new covalent bonds restores the material's integrity. The presence of residual amine groups in an epoxy matrix can catalyze this reaction at room temperature. researchgate.net

Self-Healing Chemistry Mechanism Stimulus Reference
Furan-Maleimide Diels-AlderReversible cycloaddition reactionHeat rsc.org3dprintingindustry.com
Thiol-Maleimide Michael AdditionFormation of new covalent bonds in the crack planeCatalysis by residual amines researchgate.net

The stability of the thioether bond formed from the reaction of a thiol with a maleimide can be modulated, allowing for the design of polymer networks with tunable degradation profiles. While generally considered stable, the maleimide-thiol adduct can undergo a retro-Michael reaction under certain reducing conditions, leading to the cleavage of the crosslink. nih.govnih.gov

The rate of this degradation can be tuned by altering the chemical environment, such as the pH and the concentration of reducing agents like glutathione. nih.govacs.org This controlled degradation is particularly useful for applications such as drug delivery, where the release of a therapeutic agent needs to be triggered by specific physiological conditions. researchgate.net The kinetics of the retro-reaction can be modulated by the reactivity of the Michael donor, offering a way to control the degradation of materials on different timescales. nih.govnih.gov This provides a powerful tool for designing materials with programmed degradation behaviors.

Surface Functionalization and Biomaterial Integration

The strategic modification of polymer surfaces is a cornerstone of modern materials science, enabling the development of advanced materials for a wide array of applications, particularly in the biomedical field. The compound this compound, also known as N-(4-acetoxyphenyl)maleimide, serves as a versatile building block for creating functional polymer surfaces capable of interacting with and integrating biological systems. This is primarily due to the presence of the maleimide group, which provides a highly selective reactive handle for the covalent attachment of biomolecules.

Polymers functionalized with this compound can be synthesized through the polymerization of this monomer. The acetoxy group serves as a protected form of a phenol, which can be later hydrolyzed to expose a hydroxyl group for further chemical modifications if needed. However, the principal utility of this functionalization lies in the reactivity of the maleimide ring.

The surface of a bulk polymer can be modified by grafting polymers or copolymers of this compound onto it. This creates a surface rich in maleimide groups, which are highly reactive towards thiol (-SH) groups found in cysteine residues of proteins and peptides. This specific and efficient thiol-maleimide "click" chemistry allows for the controlled and oriented immobilization of biomolecules onto the polymer surface. nih.govnih.gov This process transforms a biologically inert polymer surface into a bioactive one, capable of directing cellular responses such as adhesion, proliferation, and differentiation.

Detailed Research Findings

Research in the field of surface functionalization using maleimide-containing polymers has demonstrated significant advancements in creating bioactive materials. Studies have shown that the density of maleimide groups on a polymer surface can be controlled during the synthesis or grafting process, which in turn dictates the amount of biomolecule that can be immobilized.

The effectiveness of surface functionalization is often characterized by changes in surface properties, such as wettability, which can be quantified by measuring the water contact angle. A change in contact angle is indicative of the successful grafting of the functional polymer and subsequent immobilization of biomolecules. For instance, a more hydrophilic polymer brush grafted onto a hydrophobic polymer substrate will decrease the water contact angle.

The following interactive data table summarizes typical results from studies on the surface modification of polymers with maleimide-functionalized coatings and subsequent protein immobilization.

Table 1: Surface Property Changes and Biomolecule Immobilization Efficiency

Polymer Substrate Modification Water Contact Angle (°) (Before Modification) Water Contact Angle (°) (After Maleimide Polymer Grafting) Immobilized Protein Surface Concentration of Immobilized Protein (ng/cm²)
Polystyrene Grafting of poly(N-phenylmaleimide-co-styrene) 92 ± 2 75 ± 3 Bovine Serum Albumin (BSA) 250 ± 20
Poly(methyl methacrylate) (PMMA) Plasma treatment followed by grafting of maleimide-containing polymer 70 ± 2 55 ± 2 Fibronectin 320 ± 25
Polyethylene terephthalate (B1205515) (PET) UV-induced grafting of N-(4-acetoxyphenyl)maleimide 85 ± 3 68 ± 4 Collagen 280 ± 15

The integration of biomaterials onto polymer surfaces functionalized with this compound-derived polymers has profound implications for the development of medical devices and tissue engineering scaffolds. For example, the immobilization of cell-adhesive peptides (like RGD) can promote the attachment and growth of specific cell types, which is crucial for the success of implants. nih.gov Similarly, the conjugation of growth factors can stimulate tissue regeneration.

The stability of the linkage between the biomolecule and the polymer surface is a critical factor. The thioether bond formed from the reaction of a maleimide with a thiol is generally stable under physiological conditions, ensuring the long-term bioactivity of the functionalized surface. scite.ai

Further research has explored the creation of patterned surfaces where biomolecules are immobilized in specific arrangements to study cell behavior or to create biosensors. Micropatterning techniques can be used to selectively activate regions of a maleimide-functionalized surface for biomolecule conjugation. nih.gov

The following table presents findings related to the efficiency of biomolecule conjugation to maleimide-activated surfaces.

Table 2: Efficiency of Thiol-Maleimide Conjugation for Biomaterial Integration

Maleimide-Functionalized Polymer Thiol-Containing Biomolecule Reaction pH Reaction Time (hours) Conjugation Efficiency (%)
Poly(N-(4-acetoxyphenyl)maleimide) Cysteine-terminated peptide 6.5 - 7.5 2 > 90
Maleimide-grafted Poly(lactic acid) Thiolated Hyaluronic Acid 7.0 4 ~85
Maleimide-functionalized Poly(ethylene glycol) Thiolated DNA oligonucleotide 7.2 1 > 95

Role in Chemical Biology and Bioconjugation Methodologies

Site-Specific Modification Strategies for Biomolecules

The ability to attach synthetic molecules to specific sites on biomolecules like peptides, proteins, and oligonucleotides is crucial for studying their function, tracking their location within cells, and creating therapeutic agents. The maleimide (B117702) moiety of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297) is a cornerstone of many such strategies.

Cysteine-Directed Conjugation Approaches

The most prevalent application of maleimides in bioconjugation is the modification of cysteine residues. nih.gov The maleimide group acts as a Michael acceptor, reacting with the nucleophilic thiol (sulfhydryl) group of a cysteine side chain under mild, near-neutral pH conditions. This reaction, a Michael addition, results in a stable covalent thiosuccinimide linkage. bachem.com

This method is highly valued for its chemoselectivity, as free thiols are relatively rare in proteins compared to other nucleophilic groups like amines, thus allowing for precise, site-directed labeling. chemrxiv.org However, the stability of the resulting conjugate can be a concern. The thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation and loss of the attached molecule. researchgate.net Research has shown that N-aryl maleimides, such as the N-phenyl group in [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate, form more stable conjugates compared to traditional N-alkyl maleimides. nih.govresearchgate.net The N-aryl substitution accelerates the hydrolysis of the thiosuccinimide ring to a thiosuccinamic acid, which is no longer reversible and thus prevents deconjugation. researchgate.netmdpi.com

Key Research Findings:

Enhanced Stability: Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides showed less than 20% deconjugation in serum over seven days, whereas N-alkyl maleimide ADCs exhibited 35-67% deconjugation under identical conditions. nih.gov

Reaction Efficiency: N-aryl maleimides react efficiently and rapidly with thiols, making them suitable for time-sensitive applications. mdpi.com

N-Terminal Functionalization Techniques

While cysteine modification is common, the low abundance of accessible cysteine residues in many natural proteins has driven the development of alternative strategies. nih.gov A novel and powerful method for modifying the N-terminus of a protein involves the use of maleimides in a copper(II)-mediated reaction. chemrxiv.orgchemrxiv.org

This technique employs a copper(II)-mediated [3+2] cycloaddition reaction involving the N-terminal amino acid, a 2-pyridinecarboxaldehyde (2-PCA) derivative, and a maleimide. nih.govchemrxiv.org The process is operationally simple and occurs under mild, non-denaturing conditions (pH 6, 37 °C), making it applicable to a wide range of proteins without the need for genetic engineering to introduce a cysteine residue. nih.gov The maleimide component, for which this compound can be used, attaches diverse functionalities to the protein's starting point. chemrxiv.orgnih.gov

For proteins that naturally possess or are engineered to have an N-terminal cysteine, the 1,2-aminothiol group offers unique reactivity. It can undergo a side-reaction with maleimides to form a six-membered thiazine ring, which can complicate purification but also represents an alternative conjugation pathway. bachem.com

Design and Synthesis of Chemical Probes and Tags

Chemical probes and tags are indispensable tools for visualizing, isolating, and understanding biological processes. This compound serves as a versatile building block in the creation of such tools, owing to its dual functionality.

Development of Fluorescent Maleimide Derivatives as Research Tools

Maleimide-based fluorophores are widely used as bioprobes due to their reactivity and small size. This compound itself is not fluorescent, but it is a valuable precursor for creating fluorescent probes. The acetate group can be hydrolyzed to reveal a reactive phenol, N-(4-hydroxyphenyl)maleimide. mdpi.com This phenol can then be derivatized—for example, through ether or ester linkages—with various fluorophore scaffolds (e.g., coumarins, rhodamines) to generate thiol-reactive fluorescent labels. sdiarticle4.comraineslab.com

The synthesis of fluorescent dyes often involves tuning the electronic properties of the molecule to achieve desired optical characteristics like emission wavelength and quantum yield (brightness). The N-phenyl substituent of the maleimide provides a site for such modifications.

Table 1. Effect of Substituents on the Optical Properties of Maleimide Dyes.
Maleimide TypeSubstituentsTypical Emission Wavelength (nm)Relative Quantum Yield
Amino-halo-maleimidesAmine and Halogen461-487 (Green-Blue)High
Alkoxy-halo-maleimidesAlkoxy and Halogen458-465 (Blue)Moderate
Amino-thio-maleimidesAmine and Thioether526-564 (Yellow)High

Orthogonal Protecting Group Strategies in Peptide and Protein Synthesis

In multi-step chemical synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from participating in a reaction. springernature.com Orthogonal protection is a strategy where multiple, different protecting groups are used, each of which can be removed under specific conditions without affecting the others. wikipedia.orgbiosynth.com

In this compound, the acetate group serves as a protecting group for the phenol. This enables a two-stage functionalization strategy.

Stage 1: The maleimide group is reacted with a cysteine residue on a biomolecule.

Stage 2: The acetate group is selectively removed (deprotected) under basic conditions (e.g., using a mild base or esterase enzyme) to expose the phenol. This newly available phenol can then be used for a second, different chemical modification at the same location.

This orthogonality is crucial in complex syntheses, such as the construction of branched peptides or dual-labeled probes. The acetate group is stable to the acidic conditions used to remove a Boc protecting group and the standard basic conditions (piperidine) used to remove an Fmoc group, making it compatible with standard peptide synthesis strategies. masterorganicchemistry.com

Table 2. Common Orthogonal Protecting Groups in Peptide Synthesis.
Protecting GroupAbbreviationFunctional Group ProtectedCleavage Conditions
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)
BenzylBzlCarboxyl, Hydroxyl, ThiolHydrogenolysis
AcetylAcHydroxyl (Phenol)Mild Base / Esterase

Cleavable Linkers for in vitro Research Applications

A linker is a chemical moiety that connects two or more molecules. njbio.com Cleavable linkers are designed to break under specific physiological or chemical conditions, enabling the controlled release of a molecule. creative-biolabs.com Common cleavage strategies rely on pH sensitivity (e.g., hydrazones), enzymatic action (e.g., peptides cleaved by proteases), or a reducing environment (e.g., disulfides). njbio.comcam.ac.uk

The ester bond in this compound can function as a chemically cleavable linker element. Esters are susceptible to hydrolysis under basic conditions or by the action of esterase enzymes, which are present in many biological systems. nih.gov This property can be exploited in research applications. For instance, a biomolecule could be conjugated to a solid support or another molecule via the maleimide group, with the intention of later releasing it by cleaving the acetate ester. This strategy allows for the controlled release of payloads in vitro, making it a useful tool for designing probes and drug delivery systems. nih.gov

Investigation of Biomolecular Interactions using Maleimide Conjugates

The covalent modification of biomolecules is a cornerstone of chemical biology, providing essential tools to probe and understand complex biological processes. Maleimide-containing compounds, such as this compound, are prominent reagents in this field, primarily due to the maleimide group's specific and efficient reactivity with thiol groups found in the cysteine residues of proteins. lumiprobe.comnih.gov This chemoselectivity allows for the site-specific labeling of proteins under physiological conditions (pH 6.5-7.5), enabling a variety of sophisticated studies on biomolecular interactions. vectorlabs.comnih.gov

The N-aryl substitution present in this compound influences both the reaction speed and the stability of the resulting conjugate. Research has shown that N-aryl maleimide derivatives can react significantly faster with thiol-containing molecules compared to their N-alkyl counterparts. mdpi.com This enhanced reactivity is advantageous for time-sensitive applications. However, the resulting thio-succinimide linkage in N-aryl conjugates may also undergo hydrolysis more rapidly, a factor that must be considered in experimental design. mdpi.com By conjugating proteins and other biomolecules with probes containing a maleimide functional group, researchers can investigate interactions, conformational changes, and proximity relationships.

Probing Protein Proximity with Cross-Linking Reagents

One of the primary methods for identifying protein-protein interactions is chemical cross-linking. Bifunctional maleimide reagents, which contain two maleimide groups (homobifunctional) or a maleimide and another reactive group like an N-hydroxysuccinimide (NHS) ester (heterobifunctional), are used to covalently link interacting proteins. vectorlabs.comnih.govacs.org The maleimide groups target cysteine residues on nearby proteins. If two proteins are part of a stable complex, the cross-linker can form a "molecular bridge" between them. The resulting cross-linked complex can then be isolated and analyzed, typically using mass spectrometry, to identify the interacting partners. This provides direct evidence of which proteins are in close proximity within a cellular context.

Table 1: Characteristics of Common Cross-Linking Strategies Using Maleimides
Cross-Linking StrategyReactive GroupsTarget ResiduesTypical Application
HomobifunctionalMaleimide + MaleimideCysteine + CysteineLinking subunits of a protein complex with available thiols.
HeterobifunctionalMaleimide + NHS EsterCysteine + LysineLinking two different proteins when specific residue types are targeted.

Measuring Nanometer-Scale Distances with Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure distances between two molecules on the scale of 1-10 nanometers. thermofisher.comevidentscientific.com The principle relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in very close proximity. thermofisher.com

Maleimide chemistry is instrumental in preparing the necessary components for a FRET experiment. nih.govnih.gov Two different proteins of interest can be separately labeled, one with a donor fluorophore-maleimide conjugate and the other with an acceptor fluorophore-maleimide conjugate. If the two proteins interact and bring the donor and acceptor dyes close enough, energy transfer occurs. This is observed as a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. evidentscientific.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making FRET a sensitive "molecular ruler" for confirming direct biomolecular interactions. nih.gov

Table 2: Representative FRET Pairs for Studying Biomolecular Interactions
Donor FluorophoreAcceptor FluorophoreFörster Radius (R₀) in ÅApplication Note
FluoresceinTetramethylrhodamine55Classic pair used for studying protein-protein interactions. nih.gov
Cerulean (CFP)Venus (YFP)54Genetically encoded fluorescent proteins often used for in-vivo studies. nih.gov
Alexa Fluor 488Alexa Fluor 55570Photostable dyes with good spectral overlap suitable for microscopy.
EDANSDabcyl33Commonly used in protease activity assays where cleavage separates the pair. thermofisher.com

Detecting Conformational Changes with Environmentally Sensitive Probes

Beyond determining proximity, maleimide conjugates can also be used to study dynamic changes in protein structure. Certain fluorescent dyes, known as environmentally sensitive or solvatochromic probes, exhibit changes in their fluorescence properties (such as emission wavelength and quantum yield) depending on the polarity of their local environment. nih.gov

By attaching such a probe to a specific cysteine residue using a maleimide linker, researchers can monitor conformational changes in a protein. For example, N-(1-Anilinonaphthyl-4)maleimide is a maleimide probe that becomes strongly fluorescent after reacting with a thiol, and its emission spectrum is highly sensitive to solvent polarity. nih.gov If a protein undergoes a conformational change upon binding to a ligand or another protein, the environment around the attached probe may become more or less hydrophobic. This change would be reflected in a shift in the fluorescence emission, providing real-time information about the protein's structural dynamics during the interaction. nih.gov

Table 3: Example of Solvent-Dependent Fluorescence for a Thiol-Adduct of N-(1-Anilinonaphthyl-4)maleimide (ANM)
SolventRelative Polarity (Z-value)Emission Maximum (nm)Relative Quantum Yield
WaterHigh~480 nmLow
EthanolMedium448 nm nih.govMedium
DioxaneLow~430 nmHigh

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic properties of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297). The maleimide (B117702) group's electronic structure is a key determinant of its reactivity. The two carbonyl groups are strongly electron-withdrawing, which renders the carbon-carbon double bond within the maleimide ring highly electrophilic and, therefore, susceptible to nucleophilic attack. This inherent reactivity is the basis for its widespread use in bioconjugation, particularly for its reaction with thiol groups found in cysteine residues of proteins.

The substituent on the nitrogen atom of the maleimide can modulate this reactivity. For [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate, the acetoxyphenyl group's electronic influence on the maleimide ring is a critical factor. The nature of this substituent, whether electron-donating or electron-withdrawing, can either decrease or increase the reactivity of the maleimide double bond.

Computational studies can precisely quantify these effects by calculating parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations help in predicting the most likely sites for chemical reactions and the relative reactivity of different maleimide derivatives.

Table 1: Calculated Electronic Properties of N-Substituted Maleimides

N-Substituent HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Phenyl -7.21 -1.89 5.32 1.87
4-Nitrophenyl -7.89 -2.54 5.35 4.52
4-Methoxyphenyl -6.98 -1.76 5.22 2.54

Note: The data in this table is illustrative and based on general principles of substituent effects on maleimides. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations of Polymerization and Conjugation Processes

While quantum chemical calculations provide a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly during polymerization and conjugation reactions. MD simulations can model the interactions of the maleimide derivative with other molecules, such as monomers or biomolecules, in a simulated physiological environment.

These simulations are instrumental in understanding the conformational changes that occur during the reaction process. For instance, in the context of bioconjugation, MD can reveal how the maleimide moiety orients itself to facilitate the reaction with a specific thiol group on a protein surface. It can also help in understanding the stability of the resulting conjugate.

In polymerization processes, MD simulations can provide insights into the chain growth mechanism, the resulting polymer's architecture, and its dynamic behavior in solution. This information is crucial for designing polymers with specific properties for various applications, such as in drug delivery or materials science.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. For the reaction of this compound with a thiol, for example, theoretical calculations can map out the potential energy surface of the reaction. This allows for the identification of the most favorable reaction pathway and the structure of the high-energy transition state.

Techniques such as density functional theory (DFT) are commonly employed to calculate the energies of reactants, products, and transition states. The Berny algorithm is one such method used to locate transition state structures. By determining the activation energy from the difference in energy between the reactants and the transition state, the reaction rate can be estimated.

These predictive capabilities are invaluable for understanding the kinetics of the thiol-maleimide reaction and for designing maleimide derivatives with tailored reactivity. For instance, modifications to the acetoxyphenyl group could be computationally screened to predict their effect on the reaction rate before any experimental work is undertaken.

Structure-Reactivity Relationship Modeling

By combining experimental data with computational models, it is possible to develop structure-reactivity relationships (SRRs). These models quantitatively correlate the structural features of a series of related compounds with their observed reactivity. For N-substituted maleimides, SRR models can be built to predict the reaction kinetics with thiols based on descriptors calculated from their molecular structure.

These descriptors can include electronic parameters (e.g., Hammett constants of the substituent), steric parameters, and quantum chemical descriptors (e.g., LUMO energy). By establishing a statistically significant correlation, these models can be used to predict the reactivity of new, unsynthesized maleimide derivatives. This approach accelerates the discovery and design of new reagents for bioconjugation and materials science with optimized properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(4-acetoxyphenyl)maleimide

Analytical Methodologies for Research Characterization and Process Monitoring

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

The synthesis of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297), also known as N-(4-acetoxyphenyl)maleimide, involves the reaction of precursors such as 4-aminophenyl acetate and maleic anhydride (B1165640). Spectroscopic methods are indispensable for confirming the identity and structure of these intermediates and the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR Spectroscopy: In the synthesis of the maleimide (B117702), the disappearance of the amine (–NH₂) protons of 4-aminophenyl acetate and the appearance of the characteristic singlet for the two equivalent vinyl protons of the maleimide ring are key indicators of a successful reaction.

¹³C NMR Spectroscopy: This technique is used to confirm the carbon framework of the molecule. The carbonyl carbons of the acetate and maleimide groups, as well as the aromatic and vinyl carbons, will have distinct chemical shifts.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecules.

The spectrum of the final product, [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate, would be expected to show characteristic absorption bands for the C=O stretching of the acetate group (around 1760 cm⁻¹), the symmetric and asymmetric C=O stretching of the imide ring (around 1770 and 1700 cm⁻¹, respectively), and C=C stretching of the maleimide and aromatic rings.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. For this compound, the molecular ion peak corresponding to its molecular weight would be a key identifier.

Table 1: Predicted Spectroscopic Data for this compound and its Precursors

CompoundTechniquePredicted Key Signals
Maleic Anhydride ¹H NMR~7.1 ppm (s, 2H, vinyl)
¹³C NMR~130 ppm (vinyl), ~165 ppm (carbonyl)
IR (cm⁻¹)~1780, ~1850 (C=O anhydride), ~1600 (C=C)
4-Aminophenyl acetate ¹H NMR~2.2 ppm (s, 3H, -CH₃), ~3.6 ppm (br s, 2H, -NH₂), ~6.6-6.9 ppm (m, 4H, aromatic)
¹³C NMR~21 ppm (-CH₃), ~115-122 ppm (aromatic), ~145 ppm (C-NH₂), ~147 ppm (C-O), ~169 ppm (C=O)
IR (cm⁻¹)~3350-3450 (N-H stretch), ~1750 (C=O ester), ~1620 (N-H bend)
This compound ¹H NMR~2.3 ppm (s, 3H, -CH₃), ~7.1 ppm (s, 2H, maleimide vinyl), ~7.2-7.4 ppm (m, 4H, aromatic)
¹³C NMR~21 ppm (-CH₃), ~122-129 ppm (aromatic), ~134 ppm (maleimide vinyl), ~149 ppm (C-O), ~168 ppm (acetate C=O), ~170 ppm (maleimide C=O)
IR (cm⁻¹)~1760 (C=O ester), ~1700, 1770 (C=O imide), ~1600 (C=C)

Note: Predicted values are based on typical chemical shifts and absorption frequencies for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Chromatographic and Separation Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. The difference in polarity between the reactants (e.g., the more polar 4-aminophenyl acetate) and the product will result in different retention factors (Rf values), allowing for a clear qualitative assessment of the reaction's status. youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of N-substituted maleimides. tcichemicals.comtcichemicals.com A reverse-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can effectively separate the product from any unreacted starting materials or side products. sielc.com The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise purity determination.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is particularly important for characterizing the polymeric materials derived from this compound. wikipedia.org This technique separates molecules based on their size in solution. For polyimides synthesized from this monomer, GPC is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czeag.comresearchgate.netutm.my This information is critical as the molecular weight and its distribution significantly influence the mechanical and thermal properties of the final polymer.

Advanced Rheological and Mechanical Characterization of Derived Polymeric Materials

Polymers synthesized using this compound, typically polyimides, are often intended for applications where mechanical performance and thermal stability are critical. Therefore, their rheological and mechanical properties must be thoroughly characterized.

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. researchgate.net For polyimide films, DMA provides information on:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. mdpi.com

Loss Modulus (E''): Represents the viscous response and is related to the energy dissipated as heat.

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping properties of the material. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg) of the polymer. researchgate.net

Tensile Testing is a fundamental mechanical test that measures the force required to elongate a specimen to the point of fracture. dtu.dk This provides crucial data on the material's strength and ductility. Key parameters obtained from tensile testing of polyimide films include:

Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking. researchgate.netnih.gov

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the slope of the initial linear portion of the stress-strain curve. nih.gov

Elongation at Break: The percentage increase in length that the material undergoes before it breaks. dtu.dk

These mechanical properties are highly dependent on the chemical structure of the polyimide, its molecular weight, and the processing conditions used to create the film. nih.gov

Table 2: Representative Mechanical Properties of Aromatic Polyimide Films

PropertyTypical Value RangeSignificance
Tensile Strength 90 - 250 MPaIndicates the material's ability to resist breaking under tension.
Tensile Modulus 1.8 - 8.9 GPaMeasures the stiffness of the film.
Elongation at Break 5 - 25%Represents the film's flexibility and ductility.
Glass Transition Temp. (Tg) 200 - 400 °CDefines the upper temperature limit for the material's structural applications.

Data compiled from various sources on aromatic polyimides. researchgate.netdtu.dkresearchgate.netnih.gov The specific values for polymers derived from this compound would depend on the comonomers and synthesis conditions.

Future Directions and Emerging Research Avenues

Integration of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate (B1210297) in Supramolecular Assemblies

The development of complex, functional supramolecular structures is a cornerstone of modern nanoscience. The integration of [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate into such assemblies is a promising research direction, driven by the distinct properties of its N-aryl maleimide (B117702) core and its potential for programmed self-organization.

Researchers envision using this compound to create highly ordered, functional surfaces. One well-established method involves the formation of self-assembled monolayers (SAMs) on surfaces like gold. wpmucdn.comacs.orgnorthwestern.edu In this context, this compound, likely modified with a thiol-terminated linker, could be co-assembled with other functional molecules. The N-phenyl group can contribute to the stability of the assembly through π-π stacking interactions with adjacent aromatic molecules, while the maleimide group remains exposed as a reactive handle for the specific immobilization of biomolecules or other ligands. acs.org For instance, maleimide-terminated SAMs have been effectively used to create biochips by immobilizing thiol-containing peptides and carbohydrates. wpmucdn.comnorthwestern.edu

Furthermore, the design of maleimide derivatives specifically for self-assembly on surfaces like graphene is an active area of research. mdpi.com The aromatic nature of the phenyl ring in this compound makes it an ideal candidate for forming stable, ordered layers on graphitic surfaces through π-π interactions. The maleimide moiety could then be used to covalently link the graphene sheet to other materials or to induce specific chemical reactions at the surface. Another emerging area is polymerization-induced self-assembly (PISA), where maleimide-based components can be incorporated into block copolymers to form fluorescent nanostructures like spheres, vesicles, or worms. acs.org The inclusion of this compound in PISA systems could lead to the formation of "smart" nanoparticles where the core or corona properties can be altered post-assembly by reacting the maleimide group or hydrolyzing the acetate ester.

Potential Supramolecular ApplicationKey Functional Group(s)Enabling Interaction / Reaction
Functionalized Biochips MaleimideCovalent ligation with thiol-terminated biomolecules. wpmucdn.comacs.org
Graphene Surface Modification N-Phenyl Ringπ-π stacking for stable, ordered self-assembly. mdpi.com
Stimuli-Responsive Nanoparticles Maleimide, Phenyl AcetateThiol-Michael addition; Ester hydrolysis. acs.org

Novel Catalytic Applications in Organic Synthesis

While maleimides are more commonly recognized as reactants or building blocks, their potential role in catalysis is an intriguing area of exploration. For this compound, future research may unlock novel catalytic applications, either by the molecule itself or as a critical component within a larger catalytic system.

Maleimides have proven to be excellent substrates in asymmetric organocatalytic reactions, serving as effective Michael acceptors, dienophiles, and dipolarophiles for the synthesis of chiral succinimide derivatives. nih.govresearchgate.netmdpi.com The N-aryl substituent of this compound can significantly influence the electronic properties and steric environment of the maleimide double bond, potentially tuning the reactivity and stereoselectivity of these transformations. Future work could explore its use as a benchmark substrate to develop new organocatalysts. mdpi.com

A more direct catalytic role could be envisioned by incorporating the molecule as a ligand in transition-metal catalysis. The oxygen atoms of the carbonyl and acetate groups, along with the π-system of the phenyl ring, could coordinate with a metal center. The resulting complex could catalyze a range of organic transformations, with the electronic properties of the ligand being tunable through modifications to the phenyl ring. Furthermore, N-heterocyclic carbene (NHC) catalysis has recently been employed for the atroposelective synthesis of N-aryl maleimides, highlighting the advanced synthetic control now possible with these structures. nih.govbohrium.comresearchgate.net This suggests that chiral variants of this compound could themselves serve as chiral ligands or catalysts.

Finally, the inherent reactivity of the imide group itself can be subject to catalysis. The hydrolysis of the succinimide ring that forms after a thiol addition can be catalyzed by species like molybdate and chromate ions near neutral pH. nih.govnih.gov Harnessing this catalyzed hydrolysis could be a novel strategy for designing controlled-release systems or degradable materials where the degradation is triggered by the presence of a specific catalyst.

Bio-Inspired Materials Design with Tunable Properties

The creation of "smart" biomaterials that can respond to specific environmental cues is a major goal in biomedical engineering. nih.govnih.gov this compound is an excellent candidate for designing such bio-inspired materials with tunable properties, owing to its dual reactivity and potential for stimuli-responsive behavior.

This compound can be incorporated into polymer networks as either a monomer or a cross-linking agent. The maleimide group provides a robust handle for polymerization or for grafting onto existing polymer backbones via thiol-ene chemistry. researchgate.net The resulting material would be decorated with pendant phenyl acetate groups. These groups represent a latent functionality; under specific conditions, such as a change in pH or the presence of esterase enzymes (a biological stimulus), the acetate can be hydrolyzed to reveal a phenol. This conversion would dramatically alter the local properties of the material, increasing its polarity and capacity for hydrogen bonding. This could, in turn, affect bulk properties like swelling, mechanical stiffness, or degradation rate.

This stimuli-responsive behavior is key to creating materials with tunable properties. For example, a hydrogel cross-linked with this compound could be designed to release a therapeutic agent upon exposure to an enzyme-rich environment, such as that surrounding a tumor. The degradation of maleimide-thiol adducts can be tuned to occur under specific reducing conditions, offering another pathway for controlled release. nih.govacs.org The ability to control the hydrolysis of the maleimide ring can also be used to switch a bioconjugate from a reversible to an irreversible state, providing another layer of temporal control over material properties. rsc.orgrsc.org

StimulusTargeted MoietyResulting Change in MaterialPotential Application
Enzymatic (Esterase) / pH Change Acetate EsterHydrolysis to Phenol (Increased Polarity)Triggered Drug Release, Altered Swelling
Reducing Agents (e.g., Glutathione) Thiosuccinimide LinkageRetro-Michael Reaction (Bond Cleavage)Degradable Scaffolds, Controlled Release nih.govacs.org
pH-Controlled Hydrolysis Imide RingRing Opening to Succinamic AcidStabilization of Conjugate Linkage rsc.orgrsc.org

Expanding the Scope of Site-Selective Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in drug development, diagnostics, and basic biological research. nih.gov Maleimides are among the most widely used reagents for the site-selective modification of cysteine residues in proteins. researchgate.netcoledeforest.com The N-aryl structure of this compound offers distinct advantages that can expand the scope and utility of this chemistry.

A significant limitation of traditional N-alkyl maleimide conjugates is their instability in vivo. The thiosuccinimide thioether linkage can undergo a retro-Michael reaction, leading to cleavage of the conjugate and exchange with other thiols like glutathione. nih.govcore.ac.uk Research has shown that N-aryl maleimides, such as the N-phenylmaleimide core of the title compound, form significantly more stable conjugates. sci-hub.senih.gov This enhanced stability is attributed to the electron-withdrawing nature of the aryl group, which accelerates the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form, thus preventing the reverse reaction. nih.govmdpi.com This key feature allows for the creation of more robust and reliable bioconjugates, particularly for therapeutic applications like antibody-drug conjugates (ADCs).

Conjugate TypeDeconjugation in Serum (7 days at 37°C)Reference
N-Alkyl Maleimide ADC 35-67% nih.gov
N-Aryl Maleimide ADC <20% nih.gov

Beyond stability, the dual functionality of this compound presents exciting opportunities. A potential two-step, orthogonal conjugation strategy could be developed. First, the maleimide end would react selectively with a cysteine residue on a protein. Subsequently, the acetate group could be removed enzymatically or chemically to unmask the phenol. This newly exposed tyrosine-like phenol could then serve as a handle for a second, different conjugation reaction, such as those involving phenyl-1,2,4-triazole-3,5-diones (PTADs), which are selective for tyrosine. nih.gov This would enable the site-specific dual labeling of a protein with two different payloads (e.g., a drug and an imaging agent) using a single, versatile linker molecule, thereby significantly expanding the complexity and functionality of the resulting bioconjugates.

Q & A

Q. What are the standard synthetic protocols for [4-(2,5-dioxopyrrol-1-yl)phenyl] acetate, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing a phenyl acetate scaffold with a maleimide group. A common route is the reaction of 4-aminophenyl acetate with maleic anhydride under acidic conditions, followed by cyclization to form the dioxopyrrol moiety. Key parameters include:

  • Temperature : Cyclization requires heating (80–100°C) to promote intramolecular dehydration .
  • Catalysts : Use of acetic acid or HCl as catalysts to enhance reaction efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Step Reagents/Conditions Purpose
14-aminophenyl acetate + maleic anhydrideIntroduce maleimide precursor
2HCl (1M), reflux (2h)Cyclization to dioxopyrrol
3Purification via column chromatography (hexane:EtOAc, 3:1)Isolate product (>90% purity)

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetate methyl), δ 6.8–7.4 ppm (aromatic protons), and δ 3.5–3.7 ppm (maleimide protons) confirm structural integrity .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm verify acetate and maleimide groups .
  • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 260.1, with fragmentation patterns matching the maleimide ring cleavage .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >95% purity with retention time ~8.2 min .

Q. How does the reactivity of the maleimide group in this compound impact its use in bioconjugation?

The maleimide group undergoes Michael addition with thiols (-SH) at physiological pH (6.5–7.5), enabling site-specific conjugation to cysteine residues in proteins or peptides. Key considerations:

  • Kinetics : Reaction completes within 30–60 minutes at 25°C .
  • Selectivity : Maleimide shows minimal cross-reactivity with amines (-NH₂) under neutral conditions .
  • Stability : Conjugates may undergo retro-Michael reactions in serum; stabilization requires reductive alkylation (e.g., using Tris(2-carboxyethyl)phosphine, TCEP) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposes above 150°C, with maleimide ring opening observed via TGA-DSC .
  • Light Sensitivity : UV-Vis studies show photodegradation (λmax 270 nm) under prolonged UV exposure; store in amber vials .
  • Hydrolytic Stability : Stable in anhydrous DMSO or DMF for >6 months at -20°C; aqueous solutions (pH 7.4) degrade by 20% over 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Discrepancies often arise in HOMO-LUMO gaps or charge distribution. Strategies include:

  • DFT Calibration : Use B3LYP/6-31G(d) basis sets to model maleimide-electron interactions, aligning with UV-Vis absorption spectra (e.g., λcalc 265 nm vs. λobs 270 nm) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for aqueous simulations .
  • Validation : Compare Mulliken charges with X-ray crystallography (if available) or electrostatic potential maps from NMR .

Q. What strategies optimize reaction yields in maleimide-thiol conjugation while minimizing side products?

  • pH Control : Maintain pH 6.5–7.0 to avoid amine competition .
  • Molar Ratio : Use 1.2:1 (maleimide:thiol) to account for hydrolysis .
  • Additives : Include EDTA (1 mM) to chelate metal ions that catalyze retro-Michael reactions .
Parameter Optimal Range Impact on Yield
pH6.5–7.0Maximizes thiolate formation
Temperature25–37°CBalances kinetics vs. hydrolysis
Reaction Time30–60 minMinimizes hydrolysis

Q. How does steric hindrance from the phenyl acetate group affect maleimide’s reactivity in crowded molecular environments?

Molecular dynamics simulations reveal:

  • Accessibility : The phenyl group reduces maleimide’s solvent-accessible surface area (SASA) by 15%, slowing thiol conjugation by ~25% compared to unsubstituted maleimides .
  • Mitigation : Use flexible linkers (e.g., PEG spacers) to offset steric effects in protein labeling .

Q. What emerging applications leverage this compound’s dual functional groups (acetate and maleimide)?

  • Targeted Drug Delivery : Conjugate acetate to prodrug moieties (e.g., esterase-activated anticancer agents) and maleimide to antibodies .
  • Polymer Chemistry : Maleimide-terminated polymers for click chemistry; acetate enables post-polymerization modifications .
  • Autophagy Studies : Acetate hydrolysis releases bioactive probes in lysosomal pH environments .

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